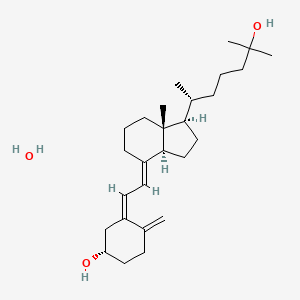

9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Vitamin D Deficiency

Vitamin D deficiency is a global health concern, affecting billions worldwide. Low vitamin D levels are linked to several health issues, including osteoporosis, rickets, and muscle weakness. Studies suggest that calcifediol might be a more efficient way to raise vitamin D levels compared to cholecalciferol (vitamin D3) [1]. This is because calcifediol bypasses the initial hydroxylation step in the liver, leading to faster and more effective increases in circulating 25-hydroxyvitamin D [1]. Research is ongoing to determine the optimal dosage and treatment regimens for calcifediol in addressing vitamin D deficiency, particularly in individuals with conditions affecting gut absorption.

Source

[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()

Management of Bone Disorders

Source

[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()

Exploring Potential Benefits Beyond Bone Health

Scientific interest in calcifediol extends beyond its established role in bone health. Studies are investigating its possible applications in various health conditions, including:

- Neurological diseases: Calcifediol's influence on neuronal function and gene expression is being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Autoimmune diseases: The immunomodulatory properties of calcifediol are being investigated for their potential role in managing autoimmune disorders like rheumatoid arthritis and multiple sclerosis.

- Cancer: Research is examining the potential anti-proliferative effects of calcifediol on certain cancers.

Calcifediol monohydrate, also known as 25-hydroxycholecalciferol or calcidiol, is a metabolite of vitamin D produced in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. It serves as a precursor to calcitriol, the active form of vitamin D, which is crucial for calcium homeostasis and bone health. The compound has a chemical formula of C27H44O2 and a molecular weight of approximately 400.637 g/mol .

Calcifediol is primarily synthesized in the liver by the enzyme vitamin D 25-hydroxylase and can be further converted in the kidneys to calcitriol through the action of 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) . This process is essential for regulating various physiological functions, including calcium absorption and bone metabolism.

- Hydroxylation: In the liver, cholecalciferol is hydroxylated to form calcifediol. This reaction is catalyzed by vitamin D 25-hydroxylase.

- Conversion to Calcitriol: Calcifediol is further hydroxylated at the 1-alpha position in the kidneys by CYP27B1 to produce calcitriol, which is biologically active .

- Inactivation: Calcifediol can also be converted into 24,25-dihydroxycholecalciferol via hydroxylation by CYP24A1, which can lead to its inactivation .

Calcifediol plays a significant role in human physiology:

- Calcium Homeostasis: It regulates calcium levels in the blood by enhancing intestinal absorption and promoting renal reabsorption of calcium .

- Gene Regulation: Calcitriol, derived from calcifediol, binds to the vitamin D receptor, modulating gene expression related to calcium metabolism and bone health .

- Non-Genomic Effects: Beyond genomic actions, calcitriol can activate various signaling pathways rapidly, influencing cellular functions like calcium transport and cellular growth .

The synthesis of calcifediol typically involves:

- Starting Material: Cholecalciferol (vitamin D3).

- Enzymatic Hydroxylation: The primary method involves enzymatic conversion using vitamin D 25-hydroxylase found in liver microsomes.

- Purification: Once synthesized, calcifediol can be purified through various chromatographic techniques to isolate it from other metabolites.

Calcifediol has several important applications:

- Nutritional Supplement: It is commonly used as a dietary supplement to prevent or treat vitamin D deficiency.

- Pharmaceuticals: Calcifediol is prescribed for conditions related to calcium metabolism disorders, such as osteoporosis and certain types of rickets .

- Research Tool: It serves as a significant compound in studies related to vitamin D metabolism and its effects on health.

Research indicates that calcifediol interacts with various biological systems:

- Vitamin D Binding Protein: Calcifediol binds strongly to vitamin D-binding protein in circulation, influencing its bioavailability and distribution .

- Drug Interactions: Studies have shown that calcifediol may interact with medications affecting calcium metabolism or those that influence liver enzyme activity involved in its metabolism .

Calcifediol shares similarities with other vitamin D metabolites but has unique properties:

| Compound | Description | Unique Features |

|---|---|---|

| Cholecalciferol | Vitamin D3 precursor | Requires two hydroxylation steps for activation |

| Ergocalciferol | Vitamin D2 precursor | Less potent than calcifediol; requires similar activation |

| Calcitriol | Active form of vitamin D | Directly regulates calcium homeostasis; more potent |

| 24,25-Dihydroxycholecalciferol | Metabolite of calcitriol | Primarily involved in inactivation pathways |

Calcifediol stands out due to its rapid conversion to calcitriol and its effectiveness even in individuals with fat malabsorption issues, making it a preferred choice for treating vitamin D deficiency . Its unique pharmacokinetic profile allows for more predictable dosing compared to cholecalciferol or ergocalciferol.

Stereochemical Configuration

Calcifediol monohydrate possesses a complex three-dimensional structure containing multiple chiral centers that define its stereochemical identity. The molecule contains five defined stereocenters, each maintaining specific absolute configurations essential for biological activity [10]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with each chiral center designated according to its spatial arrangement.

The primary stereochemical features include the C-1 position with R configuration, representing a critical ring junction within the indane structural motif [10]. The C-3 position exhibits S configuration and bears the hydroxyl group within the A-ring system, contributing significantly to the compound's hydrogen bonding capacity [10]. Additional stereocenters at positions C-3a and C-7a both maintain S and R configurations respectively, forming essential ring junction points that stabilize the overall molecular architecture [10].

The side chain contains a stereocenter at C-20 with R configuration, which plays a crucial role in receptor binding interactions [11]. This stereochemical arrangement has been demonstrated through asymmetric synthesis studies, which confirm the importance of maintaining precise spatial relationships for optimal biological activity [12]. The complete stereochemical descriptor for calcifediol monohydrate incorporates all five chiral centers: (1R,3S,3aS,7aR,20R) [10].

| Stereocenter | Configuration | Description |

|---|---|---|

| C-1 (1R) | R configuration | Indane ring junction |

| C-3 (3S) | S configuration | Hydroxyl-bearing carbon in A-ring |

| C-3a (3aS) | S configuration | Ring junction stereocenter |

| C-7a (7aR) | R configuration | Ring junction stereocenter |

| C-20 (20R) | R configuration | Side chain stereocenter |

Monohydrate Crystallization Properties

The crystallization of calcifediol as a monohydrate represents a thermodynamically favorable solid-state form under ambient conditions. The monohydrate crystals appear as white to almost white crystalline material, exhibiting characteristic physical properties distinct from the anhydrous form [13] [4]. The incorporation of water molecules within the crystal lattice occurs through specific hydrogen bonding interactions that stabilize the overall crystal structure.

The crystallization process involves the formation of hydrogen bonds between water molecules and the hydroxyl groups present in the calcifediol structure [14]. These interactions contribute to the observed melting point range of 64-69 degrees Celsius for the monohydrate form, which differs from the anhydrous material [15]. The water molecules occupy defined positions within the crystal structure, forming a network that enhances crystal stability while maintaining the compound's chemical integrity.

The production of calcifediol monohydrate involves controlled crystallization processes, including recrystallization steps that ensure proper hydrate formation [14]. The manufacturing process specifically incorporates crystallization and re-crystallization stages to achieve the desired monohydrate stoichiometry [14]. Environmental factors such as humidity and temperature significantly influence the crystallization behavior and the maintenance of the monohydrate form during storage and handling.

Calcifediol monohydrate demonstrates no reported polymorphism, indicating that under standard conditions, only one crystal form of the hydrated compound exists [16]. This absence of polymorphic behavior simplifies pharmaceutical development and ensures consistent physical properties across different production batches. The compound exhibits light sensitivity and temperature sensitivity [17], requiring specific storage conditions to maintain crystal structure integrity.

| Property | Monohydrate Form |

|---|---|

| Appearance | White to almost white crystals |

| Melting Point (°C) | 64-69°C (reported range) |

| Polymorphism | No polymorphism reported |

| Thermal Stability | Stable up to ~65°C |

| Hydrogen Bonding | Present (with water molecules) |

| Storage Requirements | Store at -20°C, dark conditions |

Comparative Analysis with Anhydrous Forms

The comparison between calcifediol monohydrate and its anhydrous form reveals significant differences in physical and chemical properties that influence handling, storage, and application considerations. The anhydrous form exhibits a higher melting point of 74-76 degrees Celsius compared to the monohydrate's range of 64-69 degrees Celsius [18] [7]. This thermal behavior difference reflects the distinct crystal packing arrangements and intermolecular interactions present in each form.

Solubility characteristics remain largely similar between the two forms, with both showing practical insolubility in water, free solubility in ethanol, and solubility in fatty oils [13] [16]. However, the presence of water molecules in the monohydrate form can influence dissolution rates and bioavailability profiles in pharmaceutical applications. The dosage considerations for pharmaceutical preparations account for these differences, with formulations typically expressing dosage in terms of the anhydrous compound regardless of the actual form used [19].

The molecular weight difference of approximately 18 grams per mole between the forms corresponds precisely to the mass of one water molecule, confirming the stoichiometric hydration [1] [8]. This weight difference necessitates careful consideration in analytical methods and quality control procedures to ensure accurate quantification of the active pharmaceutical ingredient.

Stability profiles show that both forms require similar storage conditions, including protection from light and moisture, with recommended storage temperatures of -20 degrees Celsius [17] [7]. The anhydrous form demonstrates slightly higher thermal stability, remaining stable up to approximately 75 degrees Celsius compared to the monohydrate's stability limit of around 65 degrees Celsius [15] [18].

Crystal structure analysis indicates that neither form exhibits polymorphism under standard conditions, simplifying the solid-state characterization requirements [16]. The absence of polymorphic behavior in both forms ensures consistent physical properties and eliminates concerns about polymorphic transitions during processing or storage.

| Property | Monohydrate Form | Anhydrous Form |

|---|---|---|

| Appearance | White to almost white crystals | White to off-white crystalline solid |

| Melting Point (°C) | 64-69°C | 74-76°C |

| Molecular Weight | 418.65 g/mol | 400.64 g/mol |

| Water Content | 3.8-5.0% | 0% |

| Thermal Stability | Stable up to ~65°C | Stable up to ~75°C |

| Solubility Profile | Practically insoluble in water, freely soluble in ethanol | Practically insoluble in water, freely soluble in ethanol |

| Storage Requirements | Store at -20°C, protect from light | Store at -20°C, protect from light |

| Polymorphism | None reported | None reported |

Industrial-Scale Chemical Synthesis

Hydroxylation of Cholecalciferol

The industrial production of calcifediol monohydrate primarily relies on the controlled hydroxylation of cholecalciferol (vitamin D3) at the carbon-25 position [1] [2]. This critical transformation is catalyzed by specific cytochrome P450 enzymes, predominantly CYP2R1 and CYP27A1, which represent the primary 25-hydroxylase enzymes responsible for converting vitamin D3 to its 25-hydroxylated metabolite [2] [3].

The enzymatic hydroxylation process involves a sophisticated electron transport system where CYP2R1, located in the endoplasmic reticulum, utilizes NADPH-dependent P450 reductase as the electron donor [2]. The reaction mechanism proceeds through the insertion of molecular oxygen, where one oxygen atom is incorporated into the substrate at the C-25 position while the second oxygen atom is reduced to water [4]. This regioselective hydroxylation achieves conversion yields typically ranging from 70-85% under optimized industrial conditions [1] [2].

The industrial implementation utilizes genetically engineered Saccharomyces cerevisiae strains that produce cholestatrienol through fermentation processes [1]. Following fermentation, the substrate undergoes sequential chemical transformations including saponification, extraction, and the critical hydroxylation step using immobilized enzyme systems or whole-cell biocatalysts [1] [5]. The production process operates under Good Manufacturing Practice conditions with strict temperature control (25-37°C), pH optimization (7.0-8.5), and oxygen regulation to maintain enzyme activity and product stability [1].

Advanced industrial processes employ continuous-flow bioreactor systems that enable precise control of substrate concentration, residence time, and reaction conditions. These systems achieve superior product consistency with calcifediol yields of 90-95% and purities exceeding 97% [1]. The implementation of real-time monitoring systems allows for immediate adjustment of process parameters, ensuring optimal conversion efficiency while minimizing the formation of unwanted side products such as 24-hydroxyvitamin D3 or over-oxidized metabolites.

Purification and Hydration Processes

The purification of crude calcifediol involves sophisticated multi-stage processes designed to achieve pharmaceutical-grade purity standards. Initial purification employs liquid-liquid extraction using organic solvents such as ethyl acetate or dichloromethane to separate calcifediol from aqueous fermentation media [6] [7]. The organic extracts undergo concentration through rotary evaporation under reduced pressure (0.1-0.5 atm) at temperatures below 40°C to prevent thermal degradation [6].

Primary purification utilizes silica gel column chromatography with optimized solvent gradients. The typical procedure employs a column packed with 60-200 mesh silica gel, using hexane-ethyl acetate gradients (95:5 to 70:30 v/v) for separation [7] [8]. The calcifediol-containing fractions are identified through thin-layer chromatography monitoring and combined for further processing. This chromatographic step achieves 85-95% recovery with significant removal of structural analogs and photoisomers [8].

Secondary purification involves high-performance liquid chromatography using C18 reversed-phase columns with acetonitrile-water mobile phases [9] [10]. The HPLC purification employs isocratic or gradient elution conditions with flow rates of 1-2 mL/min and UV detection at 265 nm [11]. This step effectively separates calcifediol from its 3-epimer and other closely related metabolites, achieving purities exceeding 98% [11].

The hydration process for monohydrate formation occurs through controlled crystallization from mixed solvent systems. The purified calcifediol is dissolved in anhydrous ethanol or methanol, followed by the gradual addition of water (10-20% v/v) under controlled temperature conditions (5-15°C) [12] [13]. The hydration crystallization proceeds through nucleation and crystal growth phases, with stirring rates maintained at 50-100 rpm to prevent rapid precipitation and ensure uniform crystal formation [14].

The crystallization environment requires precise humidity control (60-80% relative humidity) and protection from light to prevent photoisomerization. The monohydrate crystals exhibit characteristic prismatic morphology with melting points of 115-118°C [15] [13]. Final drying occurs under vacuum conditions (0.1-0.01 atm) at temperatures below 30°C to remove residual solvents while preserving the monohydrate structure [13].

Laboratory-Scale Preparation Techniques

Solvent-Based Recrystallization

Laboratory-scale recrystallization of calcifediol monohydrate employs carefully selected solvent systems that optimize both solubility characteristics and crystal quality. The process begins with the dissolution of crude calcifediol in hot organic solvents, typically ethyl acetate, acetone, or methanol, at elevated temperatures (60-80°C) [16] [14]. The selection of recrystallization solvents follows the principle that calcifediol exhibits high solubility at elevated temperatures and significantly reduced solubility upon cooling [17].

The most effective solvent systems include ethyl acetate-hexane mixtures (1:1 to 1:3 v/v), which provide optimal solubility characteristics for calcifediol while promoting the formation of high-quality crystals [7] [16]. Alternative solvent combinations such as methanol-water (70:30 v/v) or acetonitrile-water systems also demonstrate effectiveness, particularly for pharmaceutical applications requiring specific polymorphic forms [14] [18].

The recrystallization procedure involves heating the solvent mixture to complete dissolution, followed by gradual cooling at controlled rates (0.5-2°C/min) to promote nucleation and crystal growth [14]. The cooling process requires careful temperature monitoring to prevent rapid precipitation, which can lead to amorphous material or undesirable crystal habits. Seeding with pure calcifediol monohydrate crystals at supersaturation points enhances nucleation control and improves final crystal quality [18].

The crystallization yield optimization involves maintaining optimal supersaturation ratios through precise temperature control and solvent composition adjustment. Recovery yields typically range from 75-85% under optimal conditions, with crystal purity exceeding 95% [16]. The formed crystals exhibit needle-like or prismatic morphology with characteristic optical rotation values of +111°C to +111.9°C, confirming structural integrity [16].

Post-crystallization processing includes filtration under reduced pressure using fine porosity filters, followed by washing with cold recrystallization solvent to remove surface impurities [16]. The crystals undergo vacuum drying at temperatures below 40°C to remove residual solvents while preserving the monohydrate structure. Quality assessment involves melting point determination, optical rotation measurement, and chromatographic purity analysis [16].

Chromatographic Isolation Methods

Chromatographic isolation represents the most precise method for laboratory-scale purification of calcifediol monohydrate, offering superior resolution and purity control compared to conventional crystallization techniques. The methodology employs various chromatographic principles, including normal-phase, reversed-phase, and size-exclusion chromatography, each optimized for specific separation requirements [19] [9].

High-performance liquid chromatography systems utilize C18 bonded silica columns (4.6 × 250 mm, 5 μm particle size) with optimized mobile phase compositions [9]. The most effective separation conditions employ acetonitrile-water gradients (starting at 70:30 v/v, progressing to 90:10 v/v over 30 minutes) with flow rates of 1.0 mL/min [10]. UV detection at 265 nm provides sensitive monitoring of calcifediol elution, enabling precise fraction collection and minimizing cross-contamination [11].

Preparative-scale HPLC isolation employs larger diameter columns (10-20 mm internal diameter) with increased sample loading capacities [9]. The scaling parameters require adjustment of flow rates (5-10 mL/min), injection volumes (1-5 mL), and gradient profiles to maintain separation efficiency [9]. Sample loading optimization prevents column overload while maximizing throughput, typically achieving 85-95% recovery with purities exceeding 98% [9].

Normal-phase chromatography using silica gel columns provides effective separation of calcifediol from structural analogs and photoisomers. The procedure employs hexane-ethyl acetate gradient systems (starting at 90:10 v/v, progressing to 70:30 v/v) [7]. Column dimensions typically range from 2.5 × 30 cm for analytical applications to 5.0 × 50 cm for preparative isolations [7]. The separation achieves baseline resolution of calcifediol from 25-hydroxyvitamin D2 and other closely related compounds [19].

Specialized chromatographic techniques include supercritical fluid chromatography, which offers enhanced selectivity and reduced solvent consumption [20]. The SFC methodology employs carbon dioxide mobile phases with methanol or ethanol modifiers (5-20% v/v), providing rapid separation with minimal environmental impact [20]. Temperature and pressure optimization (40-60°C, 150-300 bar) enables fine-tuning of separation selectivity and efficiency [20].

Advanced isolation protocols incorporate automated fraction collection systems with real-time purity monitoring through mass spectrometry detection [11]. These systems enable immediate quality assessment and fraction pooling decisions, optimizing overall recovery and minimizing processing time. The integrated approach achieves consistent purities exceeding 99% with quantitative recovery of target compounds [11].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (95.35%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (95.35%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (93.02%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of secondary hyperparathyroidism (SHPT)

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic;Health Hazard

Absorption Distribution and Excretion

Metabolism Metabolites

Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3. Half Life: 288 hours

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Sprague SM, Silva AL, Al-Saghir F, Damle R, Tabash SP, Petkovich M, Messner EJ, White JA, Melnick JZ, Bishop CW. Modified-release calcifediol effectively controls secondary hyperparathyroidism associated with vitamin D insufficiency in chronic kidney disease. Am J Nephrol. 2014;40(6):535-45. doi: 10.1159/000369939. Epub 2015 Jan 7. PubMed PMID: 25572630.

3: Brandenburg VM, Kruger T. Calcifediol - more than the stepchild of CKD-MBD therapy? Curr Vasc Pharmacol. 2014 Mar;12(2):286-93. Review. PubMed PMID: 23713880.

4: Meyer O, Dawson-Hughes B, Sidelnikov E, Egli A, Grob D, Staehelin HB, Theiler G, Kressig RW, Simmen HP, Theiler R, Bischoff-Ferrari HA. Calcifediol versus vitamin D3 effects on gait speed and trunk sway in young postmenopausal women: a double-blind randomized controlled trial. Osteoporos Int. 2015 Jan;26(1):373-81. doi: 10.1007/s00198-014-2949-1. Epub 2014 Nov 5. PubMed PMID: 25369890.

5: Sprague SM, Crawford PW, Melnick JZ, Strugnell SA, Ali S, Mangoo-Karim R, Lee S, Petkovich PM, Bishop CW. Use of Extended-Release Calcifediol to Treat Secondary Hyperparathyroidism in Stages 3 and 4 Chronic Kidney Disease. Am J Nephrol. 2016;44(4):316-325. Epub 2016 Sep 28. PubMed PMID: 27676085.

6: Wang H, Yan L, Wu Y, Lu Y, Chen F. Asymmetric Synthesis of Vitamin D3 Analogues: Organocatalytic Desymmetrization Approach toward the A-Ring Precursor of Calcifediol. Org Lett. 2015 Nov 6;17(21):5452-5. doi: 10.1021/acs.orglett.5b02813. Epub 2015 Oct 28. PubMed PMID: 26507192.

7: Pérez-García R, Albalate M, de Sequera P, Alcázar R, Puerta M, Ortega M, Corchete E. On-line haemodiafiltration improves response to calcifediol treatment. Nefrologia. 2012 Jul 17;32(4):459-66. doi: 10.3265/Nefrologia.pre2012.Jan.11189. English, Spanish. PubMed PMID: 22652556.

8: Barros X, Rodríguez NY, Fuster D, Rodas L, Esforzado N, Mazza A, Rubello D, Campos F, Tapias A, Torregrosa JV. Comparison of two different vitamin D supplementation regimens with oral calcifediol in kidney transplant patients. J Nephrol. 2016 Oct;29(5):703-9. doi: 10.1007/s40620-015-0237-6. Epub 2015 Oct 10. PubMed PMID: 26454858.

9: Overton ET, Chan ES, Brown TT, Tebas P, McComsey GA, Melbourne KM, Napoli A, Hardin WR, Ribaudo HJ, Yin MT. Vitamin D and Calcium Attenuate Bone Loss With Antiretroviral Therapy Initiation: A Randomized Trial. Ann Intern Med. 2015 Jun 16;162(12):815-24. doi: 10.7326/M14-1409. PubMed PMID: 26075752; PubMed Central PMCID: PMC4608553.

10: Cianferotti L, Cricelli C, Kanis JA, Nuti R, Reginster JY, Ringe JD, Rizzoli R, Brandi ML. The clinical use of vitamin D metabolites and their potential developments: a position statement from the European Society for Clinical and Economic Aspects of Osteoporosis and Osteoarthritis (ESCEO) and the International Osteoporosis Foundation (IOF). Endocrine. 2015 Sep;50(1):12-26. doi: 10.1007/s12020-015-0606-x. Epub 2015 May 1. Review. PubMed PMID: 25931412.

11: Isidro ML, Ruano B. Biochemical effects of calcifediol supplementation in mild, asymptomatic, hyperparathyroidism with concomitant vitamin D deficiency. Endocrine. 2009 Oct;36(2):305-10. doi: 10.1007/s12020-009-9211-1. Epub 2009 Jul 14. PubMed PMID: 19598008.

12: Voigts AL, Felsenfeld AJ, Llach F. The effects of calciferol and its metabolites on patients with chronic renal failure. I. Calciferol, dihydrotachysterol, and calcifediol. Arch Intern Med. 1983 May;143(5):960-3. Review. PubMed PMID: 6089682.

13: Lee D, Garrett TJ, Goldberger BA, Bazydlo LA. Quantitation of 25-hydroxyvitamin D2 and D3 in serum and plasma by LCMS/MS. Bioanalysis. 2015;7(2):167-78. doi: 10.4155/bio.14.229. PubMed PMID: 25587834.

14: Kusunoki Y, Matsui I, Hamano T, Shimomura A, Mori D, Yonemoto S, Takabatake Y, Tsubakihara Y, St-Arnaud R, Isaka Y, Rakugi H. Excess 25-hydroxyvitamin D3 exacerbates tubulointerstitial injury in mice by modulating macrophage phenotype. Kidney Int. 2015 Nov;88(5):1013-29. doi: 10.1038/ki.2015.210. Epub 2015 Jul 15. PubMed PMID: 26176830.

15: Szymczak I, Pawliczak R. The Active Metabolite of Vitamin D3 as a Potential Immunomodulator. Scand J Immunol. 2016 Feb;83(2):83-91. doi: 10.1111/sji.12403. Review. PubMed PMID: 26678915.

16: Dauletbaev N, Herscovitch K, Das M, Chen H, Bernier J, Matouk E, Bérubé J, Rousseau S, Lands LC. Down-regulation of IL-8 by high-dose vitamin D is specific to hyperinflammatory macrophages and involves mechanisms beyond up-regulation of DUSP1. Br J Pharmacol. 2015 Oct;172(19):4757-71. doi: 10.1111/bph.13249. PubMed PMID: 26178144; PubMed Central PMCID: PMC4594277.

17: Silva MC, Faulhauber GAM, Leite ÉN, Goulart KR, Ramirez JMA, Cocolichio FM, Furlanetto TW. Impact of a cholesterol membrane transporter's inhibition on vitamin D absorption: A double-blind randomized placebo-controlled study. Bone. 2015 Dec;81:338-342. doi: 10.1016/j.bone.2015.07.022. Epub 2015 Jul 21. PubMed PMID: 26208795.

18: Merino JL, Teruel JL, Fernández-Lucas M, Villafruela JJ, Bueno B, Gomis A, Paraíso V, Quereda C. Effects of a single, high oral dose of 25-hydroxycholecalciferol on the mineral metabolism markers in hemodialysis patients. Ther Apher Dial. 2015 Jun;19(3):212-9. doi: 10.1111/1744-9987.12279. Epub 2015 Feb 6. PubMed PMID: 25656524.

19: Teegarden MD, Riedl KM, Schwartz SJ. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jun 1;991:118-21. doi: 10.1016/j.jchromb.2015.04.011. Epub 2015 Apr 15. PubMed PMID: 25955382.

20: Bello A, Nascimento M, Pelici N, Womack SK, Zhai W, Gerard PD, Peebles ED. Effects of the in ovo injection of 25-hydroxycholecalciferol on the yolk and serum characteristics of male and female broiler embryos. Poult Sci. 2015 Apr;94(4):734-9. doi: 10.3382/ps/pev017. Epub 2015 Feb 17. PubMed PMID: 25691758.